5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO5/c12-8-5-6(13(16)17)1-2-7(8)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIHNBCCQWMVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230961 | |
| Record name | 5-(2-Chloro-4-nitrophenyl)-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207399-26-6 | |
| Record name | 5-(2-Chloro-4-nitrophenyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207399-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloro-4-nitrophenyl)-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds such as 2-chloro-4-nitrophenol have been reported to interact with enzymes involved in auxin biosynthesis, transport, and signaling. These enzymes play a crucial role in plant growth and development.
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit the function of target proteins, potentially leading to changes in auxin-regulated events.
Biological Activity
5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in drug development, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 267.62 g/mol. The structure features a furan ring substituted with a chloro and nitro group, which contributes to its reactivity and biological activity.
This compound plays a crucial role in biochemical reactions, particularly in the synthesis of complex molecules. Its carbonyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially modifying their activity. This characteristic is essential for understanding how the compound influences various biological processes.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₆ClN O₅ |
| Molecular Weight | 267.62 g/mol |
| Solubility | Soluble in organic solvents |
| Reactivity | Reactive towards nucleophiles |
Cellular Effects
Research has indicated that this compound can significantly influence cell function by altering cell signaling pathways, gene expression, and metabolic processes. It may inhibit or activate specific signaling pathways, leading to changes in cellular responses. For instance, studies have shown that it can affect the expression of genes involved in apoptosis and cell cycle regulation.
Molecular Mechanisms
The primary mechanism of action involves the formation of covalent bonds with biomolecules such as enzymes. This interaction can lead to enzyme inhibition or activation depending on the specific target. Additionally, the compound has been shown to interact with DNA and transcription factors, thereby modulating gene expression.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 µg/mL to 200 µg/mL depending on the strain tested .
- Anticancer Potential : In vitro studies revealed that the compound showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 125 µg/mL for MCF-7 cells, indicating promising anticancer properties .
Research Applications
The compound is being explored for various applications in scientific research:
- Drug Development : Its ability to modify enzyme activity makes it a potential candidate for developing new therapeutic agents targeting specific diseases.
- Biological Studies : It serves as a tool for studying enzyme mechanisms and cellular processes due to its reactivity with biomolecules.
Scientific Research Applications
Scientific Research Applications
The applications of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid span several domains:
Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the formation of various derivatives, including amides and esters.
Pharmaceutical Research
Research indicates that this compound may possess antimicrobial and anticancer properties. It has been explored as a potential building block for new therapeutic agents targeting specific biological pathways.
Material Science
In material science, this compound is investigated for its potential use in developing advanced materials with tailored properties, including polymers and coatings.
The biological activity of this compound is an area of active research. Preliminary studies suggest potential antimicrobial effects against various bacterial strains, including Mycobacterium tuberculosis.
Antimicrobial Activity Table
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 3.125 μg/mL |
| Related compounds | Staphylococcus aureus | 12.5 μg/mL |
| Other derivatives | Neisseria gonorrhoeae | 6.25 μg/mL |
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of furan compounds exhibited significant efficacy against resistant strains of Mycobacterium tuberculosis when specific substituents were introduced at designated positions on the furan ring. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Molecular Interaction Analysis
Co-crystallization experiments revealed binding interactions between this compound and MbtI from Mycobacterium tuberculosis, providing insights into its antitubercular activity. These findings suggest that the compound may interfere with iron acquisition mechanisms crucial for mycobacterial survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below highlights key structural differences among 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid and related compounds:
Key Observations:
- Electron-withdrawing vs. electron-donating groups: The nitro group (NO₂) at the 4-position is common across analogs and enhances electrophilicity. Chlorine (Cl) and fluorine (F) substituents further modulate electronic and steric effects .
Variations for analogs :
- Fluorinated derivative : Substitution with (2-fluoro-4-nitrophenyl)boronic acid yields methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate .
Antimycobacterial Activity
5-Aryl-furan-2-carboxylic acids inhibit M. tuberculosis salicylate synthase (MbtI), a key enzyme in siderophore biosynthesis required for iron acquisition .
Structure-Activity Relationships (SAR):
Preparation Methods
Reaction Overview
The synthesis proceeds through diazotization of 4-chloro-2-nitroaniline followed by coupling with 2-furoic acid derivatives. Key steps include:
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Diazotization : Treatment of 4-chloro-2-nitroaniline with sodium nitrite (NaNO₂) under acidic conditions (HCl) at -5°C generates the corresponding diazonium salt.
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Coupling Reaction : The diazonium salt reacts with 2-furoic acid in the presence of copper(II) chloride (CuCl₂) as a catalyst at 50–55°C.
Mechanistic Insights
-
Diazotization proceeds via protonation of the amine group, followed by nitrosation to form the diazonium intermediate.
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The copper catalyst facilitates radical coupling between the diazonium salt and the furan ring, with regioselectivity dictated by electron-withdrawing nitro and chloro groups.
Comparative Analysis of Catalytic Systems
While the classical method uses CuCl₂, alternative catalysts and conditions have been explored for analogous furan syntheses, though direct evidence for this compound remains limited.
Limitations of Alternative Methods
-
Substrate Specificity : Glucose/fructose-based routes yield structurally distinct furans (e.g., 2,5-diformylfuran).
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Functional Group Compatibility : Nitro and chloro substituents may necessitate protective strategies under high-temperature conditions.
Synthetic Challenges and Optimization Strategies
Key Challenges
Reported Optimizations
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Low-Temperature Diazotization : Maintaining -5°C minimizes diazonium salt decomposition.
-
Catalyst Loading : CuCl₂ at 0.1 equiv balances reaction rate and side reactions.
Data Summary of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a chlorinated nitrobenzene derivative with furan-2-carboxylic acid. Alkaline conditions (e.g., K₂CO₃ or NaOH) are used to promote nucleophilic substitution or condensation reactions . Purification may require recrystallization or chromatography. For derivatives with similar substituent patterns (e.g., 5-(4-chloro-2-nitrophenyl)furan-2-carboxylic acid), yields depend on solvent polarity and temperature . Optimization should include kinetic studies to identify rate-limiting steps and spectroscopic monitoring (e.g., TLC or HPLC) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm substituent positions on the phenyl and furan rings.
- HPLC with UV detection (λ ~254 nm) to assess purity.
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (C₁₁H₆ClN₂O₅; theoretical MW 284.63 g/mol).
- Elemental analysis to validate empirical formulas .
Q. What solvents are suitable for solubility studies, and how does substituent positioning affect solubility?
- Methodological Answer : Protic solvents (e.g., ethanol, isopropanol) are often used due to hydrogen bonding with the carboxylic acid group. For structurally similar compounds (e.g., 5-(nitrophenyl)furan-2-carboxylic acids), solubility decreases with higher nitro-group electron-withdrawing effects. Thermodynamic parameters (ΔH, ΔS of dissolution) can be derived from temperature-dependent solubility measurements .
Advanced Research Questions
Q. How do the thermodynamic properties (e.g., enthalpy of mixing) of this compound compare to its positional isomers?
- Methodological Answer : Compare solubility and melting points with isomers like 5-(3-nitrophenyl) or 5-(4-nitrophenyl) derivatives. For example, 5-(2-nitrophenyl)furan-2-carboxylic acid shows lower solubility in isopropanol than its 3- or 4-nitro analogs due to steric hindrance . Calculate dissolution entropy (ΔS) and enthalpy (ΔH) using Van’t Hoff plots to quantify substituent effects .
Q. What strategies can resolve contradictions in reactivity data for nitro- and chloro-substituted furan carboxylic acids?
- Methodological Answer : Contradictions often arise from competing electronic effects (e.g., nitro groups are electron-withdrawing, but chloro groups may act as weak electron donors). Use DFT calculations to map electron density distributions and predict reactive sites. Validate experimentally via substituent-specific reactions (e.g., nitro reduction with Pd/C/H₂ or SNAr reactions with amines) .
Q. How can computational modeling predict biological target interactions for this compound?
- Methodological Answer : Perform molecular docking studies with enzymes like COX-2 (for anti-inflammatory activity) or bacterial enzymes (for antimicrobial potential). Use software like AutoDock Vina with crystal structures from the PDB. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity or COX inhibition assays) .
Q. What experimental approaches are recommended for assessing its environmental fate and toxicity?
- Methodological Answer : Conduct OECD guideline tests:
- Biodegradation : Use OECD 301B (CO₂ evolution test).
- Ecototoxicity : Algal growth inhibition (OECD 201) or Daphnia magna acute toxicity.
- Bioaccumulation : LogP measurements (predicted ~2.5 for similar furan-carboxylic acids) . Note: Limited ecotoxicological data exist; prioritize in silico models (e.g., ECOSAR) for preliminary risk assessment .
Methodological Considerations
Q. How to design a stability study under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing:
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures.
- Photostability : Expose to UV light (ICH Q1B guidelines) and track photodegradation products .
Q. What spectroscopic techniques are most effective for tracking substituent-specific reactivity?
- Methodological Answer :
- FT-IR : Monitor carbonyl (C=O) stretching (~1700 cm⁻¹) and nitro (NO₂) asymmetric stretches (~1520 cm⁻¹).
- UV-Vis : Nitro groups absorb at ~300 nm; shifts indicate electronic perturbations.
- XPS : Quantify surface composition and oxidation states of chlorine/nitrogen .
Contradictions and Limitations
- Synthesis Yield Discrepancies : Differing substituent positions (e.g., 2-nitro vs. 4-nitro) may alter steric/electronic effects, requiring tailored catalysts (e.g., Pd for coupling reactions) .
- Toxicity Data Gaps : Limited in vivo data necessitate cautious handling; always use PPE and fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
